4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- is a chemical compound with the molecular formula C12H8Br2N2O4S It is characterized by the presence of two bromine atoms and a nitro group attached to a benzenesulfonamide structure
Preparation Methods
The synthesis of Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- typically involves a multi-step process. One common method includes the nitration and halogenation of N-phenylbenzenesulfonamide. The process can be summarized as follows :
Nitration: N-phenylbenzenesulfonamide is treated with nitrating agents such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3) to introduce the nitro group.
Halogenation: The nitrated product is then subjected to halogenation using bromine or other halogenating agents to introduce the bromine atoms.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro). Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells . The inhibition of CA IX disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Benzenesulfonamide, 4-bromo-N-(4-bromo-2-nitrophenyl)- can be compared with other similar compounds, such as:
N-(4-Bromophenyl)benzenesulfonamide: This compound lacks the nitro group and has different chemical reactivity and biological activity.
4-Bromo-N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide:
Properties
Molecular Formula |
C12H8Br2N2O4S |
---|---|
Molecular Weight |
436.08 g/mol |
IUPAC Name |
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Br2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
InChI Key |
JXDQLNZBKWJFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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